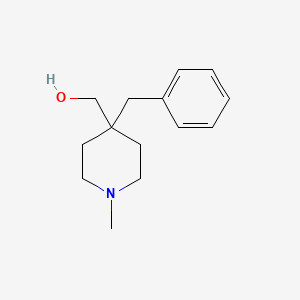

(4-Benzyl-1-methylpiperidin-4-yl)methanol

Description

Historical Context and Significance of Piperidine (B6355638) Scaffolds in Chemical Science

The journey of piperidine in science began with its discovery in piperine, the main active component of black pepper. Since then, the piperidine ring has been identified as a core structural element in numerous alkaloids, which are naturally occurring compounds with significant physiological effects. encyclopedia.pub This has spurred extensive research into the synthesis and derivatization of piperidines, leading to the development of a multitude of synthetic methods for their preparation. nih.gov

The significance of the piperidine scaffold is underscored by its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.net The three-dimensional nature of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the precise tailoring of molecular properties to achieve desired biological activities. lifechemicals.com The introduction of substituents onto the piperidine ring can modulate a compound's physicochemical properties, enhance its biological activity and selectivity, and improve its pharmacokinetic profile. thieme-connect.com

Importance of (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875) within the Substituted Piperidine Class

Within the diverse class of substituted piperidines, this compound emerges as a compound of interest due to its specific structural features. The presence of a benzyl (B1604629) group and a hydroxymethyl group at the 4-position of the piperidine ring, along with a methyl group on the nitrogen atom, imparts a unique combination of steric and electronic properties.

While specific research solely dedicated to the biological activity of this compound is not extensively documented in publicly available literature, its structural analogs and related compounds have been investigated for a range of applications. For example, derivatives of benzylpiperidine have been explored as potential therapeutic agents. nih.gov

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound and its analogs primarily focuses on its synthesis and its potential as a building block for more complex molecules. The development of efficient and stereoselective synthetic routes to access such substituted piperidines is a key objective. nih.gov Researchers are continually exploring new catalytic systems and reaction methodologies to construct the piperidine ring and introduce desired functional groups with high precision. nih.gov

Furthermore, the compound serves as a scaffold for the generation of chemical libraries for drug discovery programs. The functional groups present in this compound, namely the secondary alcohol and the tertiary amine, provide convenient handles for further chemical modifications. This allows for the systematic exploration of the structure-activity relationships of its derivatives.

Computational studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are also employed to investigate the potential of this compound derivatives as inhibitors of specific biological targets. nih.gov These in silico methods help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| CAS Number | 1189881-28-4 lgcstandards.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(4-benzyl-1-methylpiperidin-4-yl)methanol |

InChI |

InChI=1S/C14H21NO/c1-15-9-7-14(12-16,8-10-15)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |

InChI Key |

SVUOMCPYSVTRCT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(CC2=CC=CC=C2)CO |

solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875)

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ub.eduamazonaws.com For this compound, the key structural feature is the quaternary carbon at the C4 position of the piperidine (B6355638) ring, which is substituted with both a benzyl (B1604629) group and a hydroxymethyl group.

The primary retrosynthetic disconnections focus on the formation of the carbon-carbon bonds at this C4 position. A logical approach involves disconnecting the benzyl group and the hydroxymethyl group, leading back to a key piperidine intermediate. A secondary analysis can deconstruct the piperidine ring itself.

Primary Disconnections (C-C bonds at C4):

Transform 1 (C4-CH₂OH bond): This disconnection points to a precursor such as 4-benzyl-1-methylpiperidine-4-carboxylic acid or its ester derivative, which can be reduced to the target alcohol. This carboxylic acid could, in turn, be derived from a nitrile, 4-benzyl-1-methylpiperidine-4-carbonitrile.

Transform 2 (C4-Benzyl bond): This disconnection of the benzyl group from the piperidine ring suggests a nucleophilic benzyl species (e.g., a Grignard or organolithium reagent) and an electrophilic piperidine C4 synthon.

These disconnections lead to the identification of 1-methyl-4-piperidone (B142233) as the most crucial and logical precursor, as its carbonyl group at the C4 position is an ideal electrophilic handle for introducing the two required substituents.

Key Precursors and Synthetic Building Blocks

Based on the retrosynthetic analysis, the synthesis of this compound relies on a set of fundamental building blocks. The central precursor is the piperidine core, with the benzyl and hydroxymethyl groups being introduced through specific reagents.

| Role | Precursor/Building Block | Chemical Name | Rationale |

| Piperidine Core | 1-Methyl-4-piperidone | 1-Methylpiperidin-4-one | Provides the basic N-methylpiperidine skeleton with a carbonyl group at the C4 position, ideal for nucleophilic additions. wikipedia.org |

| Benzyl Group Source | Benzylmagnesium bromide or Benzyllithium | Phenylmethylmagnesium bromide or (Phenylmethyl)lithium | Acts as a strong nucleophile to attack the carbonyl of the piperidone and form the C4-benzyl bond. wikipedia.orglibretexts.org |

| Hydroxymethyl Group Source | Sodium cyanide (NaCN) followed by a reducing agent (e.g., LiAlH₄) | Sodium cyanide / Lithium aluminum hydride | A two-step sequence where a nitrile is introduced and subsequently reduced to the primary alcohol. |

| Hydroxymethyl Group Source | Formaldehyde (B43269) (CH₂O) or Paraformaldehyde | Methanal | Can be used to introduce the hydroxymethyl group via reaction with an appropriate nucleophilic piperidine intermediate. |

| Methyl Group Source | Methylamine | Methanamine | Can be a starting material in multicomponent reactions to form the N-methylated piperidine ring directly. wikipedia.org |

Convergent and Linear Synthesis Strategies

The assembly of this compound can be approached through either a linear or a convergent strategy, each with distinct advantages and disadvantages.

Linear Synthesis: A linear synthesis involves a step-by-step construction of the target molecule from a single starting material. For this target, a plausible linear sequence starting from 1-methyl-4-piperidone would be:

Nucleophilic addition of a benzyl organometallic reagent to form the tertiary alcohol, 4-benzyl-1-methylpiperidin-4-ol.

Conversion of the tertiary hydroxyl group into a good leaving group (e.g., a halide).

Nucleophilic substitution with a cyanide anion to install the nitrile group.

Hydrolysis of the nitrile to a carboxylic acid.

Reduction of the carboxylic acid to the primary alcohol.

Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. For a relatively small molecule like this, a fully convergent approach is less common. However, a semi-convergent strategy could be envisioned where a pre-functionalized piperidine ring is coupled with a complex benzyl fragment. A more relevant application of convergence here is in the context of multicomponent reactions, where three or more simple starting materials combine in a single step to form the complex piperidine core, representing a highly convergent process. taylorfrancis.com

| Strategy | Description | Advantages | Disadvantages |

| Linear | Stepwise modification of a single precursor (e.g., 1-methyl-4-piperidone). | Logically straightforward to plan and execute. Each step can be optimized individually. | Overall yield can be low due to the multiplicative nature of step-wise yields. Can be time-consuming. |

| Convergent | Independent synthesis of fragments followed by their assembly. | Higher overall yield. Allows for parallel synthesis of fragments, saving time. | Requires careful planning of the fragment coupling reaction. May not be suitable for small, simple targets. |

Carbon-Carbon Bond Formation at the Piperidine C4 Position

The creation of the quaternary C4 center is the crux of the synthesis. This requires the formation of two new carbon-carbon bonds at the same position. Various modern synthetic methods can be employed to achieve this transformation.

Grignard Reagent or Organolithium Addition to Piperidone Intermediates

The most direct and widely used method for forming a carbon-carbon bond at a carbonyl carbon is the addition of an organometallic nucleophile. libretexts.org Organolithium and Grignard reagents are powerful nucleophiles and strong bases that readily add to ketones. wikipedia.orgsigmaaldrich.comyoutube.com

In the context of synthesizing this compound, the key step is the reaction of 1-methyl-4-piperidone with a benzyl organometallic reagent.

Reaction: 1-Methyl-4-piperidone + Benzylmagnesium Bromide → 4-Benzyl-1-methylpiperidin-4-ol

This reaction efficiently forms one of the required C-C bonds and generates a tertiary alcohol intermediate. The subsequent challenge lies in converting this intermediate to the final product by adding a hydroxymethyl group, as outlined in the linear synthesis strategy (Section 2.1.2). The choice between Grignard and organolithium reagents can influence reactivity and side reactions, but both are capable of this initial addition. libretexts.orgyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org

| Reagent | Typical Solvent | Key Characteristics | Potential Issues |

| Benzylmagnesium Bromide (Grignard) | Diethyl ether, THF | Moderately reactive, easier to handle on a large scale. libretexts.org | Can participate in side reactions like enolization or reduction, though less common with piperidones. |

| Benzyllithium (Organolithium) | Hexane (B92381), Diethyl ether | Highly reactive, very strong base. wikipedia.orgsigmaaldrich.com | Increased risk of side reactions due to high basicity. More sensitive to air and moisture. youtube.com |

Cross-Coupling Reactions Involving Piperidinyl Organometallics

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama) are powerful tools for C-C bond formation. researchgate.net This strategy could be adapted to form the C4-benzyl bond. One possible route involves creating a vinyl triflate or halide from 1-methyl-4-piperidone. This electrophilic center can then be coupled with a benzyl-organometallic partner.

A potential sequence is:

Formation of the enolate of 1-methyl-4-piperidone and trapping it to form a vinyl triflate.

Suzuki coupling of the vinyl triflate with benzylboronic acid to yield 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine.

Hydroboration-oxidation of the double bond to install the hydroxymethyl group, followed by reduction of the remaining double bond within the ring.

This approach is more complex and lengthy than direct organometallic addition but offers an alternative route that avoids the direct use of highly reactive Grignard or organolithium reagents. Research has demonstrated the feasibility of preparing 4-arylpiperidines from 1-benzyl-4-piperidone using methods like the Shapiro reaction followed by cross-coupling. researchgate.net

Multicomponent Reactions Incorporating Piperidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted piperidines in a single operation. taylorfrancis.comrsc.orgacs.org These reactions combine three or more starting materials in a one-pot process, rapidly building molecular complexity. tandfonline.comnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, a hypothetical strategy could be designed based on established piperidine-forming MCRs. Such a reaction might involve:

| Component | Example | Role in Final Structure |

| Amine | Methylamine | Provides the piperidine nitrogen and the N-methyl group. |

| Aldehyde | Formaldehyde (2 equivalents) | Provides carbons C2 and C6 of the piperidine ring. |

| β-Keto Ester Derivative | An ester of benzylacetoacetic acid | Provides carbons C3, C4, C5, and the C4-benzyl substituent. |

The reaction would proceed through a series of tandem reactions, such as imine formation, Mannich reaction, and intramolecular cyclization, to construct the 4,4-disubstituted piperidine ring. Subsequent reduction of the ester group at C4 would yield the target molecule. The development of such an MCR would represent a highly convergent and efficient synthetic route. taylorfrancis.comtandfonline.com

Installation and Manipulation of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl (-CH₂OH) group at the C4 position is a pivotal step in the synthesis. This is typically achieved through the reduction of a precursor molecule bearing a C4 substituent at a higher oxidation state, such as a carboxylic acid, ester, or nitrile.

For instance, a precursor such as methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate can be reduced to the corresponding alcohol. dtic.mil The general transformation involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon.

The reduction of a nitrile group at the C4 position offers an alternative pathway. This process typically occurs in two stages: the nitrile is first reduced to an imine intermediate, which is then hydrolyzed to an aldehyde. The aldehyde can be subsequently reduced to the primary alcohol. A reagent like diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of nitriles to aldehydes. google.com A subsequent reduction step, for example with sodium borohydride (B1222165) (NaBH₄), would then yield the final hydroxymethyl group.

| Precursor Functional Group | Typical Reducing Agent(s) | Intermediate (if any) | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Lithium aluminum hydride (LiAlH₄) | N/A | Hydroxymethyl (-CH₂OH) |

| Ester (-COOR) | Lithium aluminum hydride (LiAlH₄) | N/A | Hydroxymethyl (-CH₂OH) |

| Nitrile (-CN) | 1. DIBAL-H 2. NaBH₄ or LiAlH₄ | Aldehyde (-CHO) | Hydroxymethyl (-CH₂OH) |

While this compound itself is an achiral molecule, the principles of stereoselective reduction are crucial in the synthesis of many of its more complex, chiral derivatives. Stereoselectivity becomes a key consideration when the precursor is a prochiral ketone, such as a 1-benzyl-4-oxopiperidine derivative. The reduction of the C4-keto group yields a secondary alcohol, and the stereochemical outcome (i.e., the formation of an axial vs. equatorial hydroxyl group) can be controlled by the choice of reducing agent.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of a specific stereoisomer. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) may exhibit different selectivity. The hydrogenation of substituted pyridines or tetrahydropyridines using specific catalysts, such as rhodium or iridium-based systems, can also proceed with high diastereoselectivity, providing stereochemically defined piperidine rings that can be further elaborated. nih.govsci-hub.se These methods are fundamental for creating libraries of related compounds where the spatial orientation of substituents is critical for biological activity.

N-Alkylation and Quaternization Strategies for the Piperidine Nitrogen

Functionalization of the piperidine nitrogen is a critical step for introducing the N-methyl and, in many synthetic routes, an N-benzyl group. These transformations are typically accomplished through nucleophilic substitution or reductive amination.

Reductive amination is a highly efficient and widely used method for the N-methylation of secondary amines like the piperidine scaffold. researchgate.net This one-pot reaction involves the condensation of the secondary amine with formaldehyde to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-methylated tertiary amine.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. researchgate.net An alternative approach, known as transfer hydrogenation, can also be employed. For example, piperidine-4-carboxylic acid can be converted to 1-methylpiperidine-4-carboxylic acid using formaldehyde in the presence of a hydrogen source like formic acid and a palladium catalyst. google.com This method avoids the use of gaseous hydrogen and is often advantageous for its operational simplicity. google.com

The introduction of a benzyl group onto the piperidine nitrogen is a common strategy, either to arrive at a final N-benzyl product or to use the benzyl group as a protecting group that can be removed later. rsc.orgresearchgate.net The most straightforward method for N-benzylation is a direct nucleophilic substitution (Sₙ2) reaction.

This involves treating the parent piperidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. google.comechemi.com The base, typically a non-nucleophilic amine like triethylamine (B128534) (TEA) or an inorganic base like potassium carbonate (K₂CO₃), serves to neutralize the hydrogen halide formed during the reaction, driving it to completion. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols. google.comechemi.com

| Transformation | Reagents | Method | Key Features |

|---|---|---|---|

| N-Methylation | Formaldehyde, Sodium triacetoxyborohydride (STAB) | Reductive Amination | Mild conditions, high yield, one-pot procedure. researchgate.net |

| N-Methylation | Formaldehyde, Pd/C, Formic Acid | Transfer Hydrogenation | Avoids gaseous H₂, operationally simple. google.com |

| N-Benzylation | Benzyl bromide, K₂CO₃ or Triethylamine | Nucleophilic Substitution (Sₙ2) | Direct, efficient, widely applicable. google.comechemi.com |

Protection-Deprotection Strategies in Multistep Syntheses

In the synthesis of complex molecules like substituted piperidines, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. The secondary amine of the piperidine ring is a common site for protection. The choice of protecting group is critical and is dictated by its stability to the reaction conditions used in the synthetic sequence and the ease of its removal.

The benzyl group (Bn) itself can serve as a robust protecting group for the piperidine nitrogen. rsc.org It is stable to a wide range of non-reductive conditions. Deprotection is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the C-N bond to release the secondary amine. researchgate.net

Other commonly employed nitrogen protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). rsc.orgcreative-peptides.com

Boc Group: This group is stable to basic and nucleophilic conditions but is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com

Cbz (or Z) Group: The Cbz group is stable to acidic and basic conditions but, like the benzyl group, can be readily cleaved by catalytic hydrogenation. creative-peptides.com

The orthogonal nature of these protecting groups—meaning they can be removed under different conditions—allows for selective deprotection and functionalization at various stages of a complex synthesis.

| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -COOC(CH₃)₃ | Strong acid (e.g., Trifluoroacetic acid, HCl). creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | -COOCH₂C₆H₅ | Catalytic Hydrogenation (H₂, Pd/C). creative-peptides.com |

| Benzyl | Bn | -CH₂C₆H₅ | Catalytic Hydrogenation (H₂, Pd/C). researchgate.net |

Isolation and Purification Techniques for Complex Piperidine Derivatives

The purification of this compound, a tertiary amino alcohol, requires robust techniques to remove starting materials, reagents, and byproducts. The presence of both a basic nitrogen atom and a polar hydroxyl group influences the choice of purification strategy.

Chromatography is a cornerstone for purifying piperidine derivatives, offering high resolution to separate structurally similar compounds. Column chromatography is frequently employed for the purification of piperidin-4-one derivatives, which are common precursors. chemrevlett.com The choice of stationary and mobile phases is critical for achieving effective separation.

For compounds like this compound, normal-phase chromatography on silica (B1680970) gel is a common approach. Eluent systems typically consist of a mixture of a non-polar solvent, such as hexane or cyclohexane, and a more polar solvent like ethyl acetate (B1210297) or isopropanol, often with a small amount of a basic modifier like triethylamine or ammonia (B1221849) to prevent peak tailing caused by the interaction of the basic piperidine nitrogen with acidic silanol (B1196071) groups on the silica surface.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for analytical assessment of purity and for preparative separation on a smaller scale. Reverse-phase (RP) HPLC methods can be developed for analyzing compounds similar to the target molecule. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid are used in the mobile phase, which typically consists of acetonitrile (B52724) and water. sielc.com

Table 1: Examples of Chromatographic Methods for Piperidine Derivatives

| Compound Type | Stationary Phase | Mobile Phase / Eluent | Purpose |

|---|---|---|---|

| Piperidin-4-one derivatives | Silica Gel | Ethyl acetate / Hexane (1:4) | Preparative Purification chemrevlett.com |

| 1-Benzyl-4-(phenylamino)piperidine-4-methanol | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analytical HPLC sielc.com |

| Alkylated Ketones | Silica Gel | Pentane / Ethyl Acetate (1:1) | Preparative Purification rsc.org |

| Amino Alcohols | Ion Exchange Resin (Dowex® 50WX8) | H₂SO₄ (for washing) | Product Isolation frontiersin.org |

Crystallization is a critical technique for achieving high purity on a large scale. The choice of solvent is paramount; solvents like ethanol, methanol (B129727), or mixtures such as dichloromethane (B109758)/methanol are often used to recrystallize piperidine derivatives to yield high-purity crystalline solids. chemrevlett.com For instance, N-Benzyl piperidin-4-one oxime has been successfully recrystallized from methanol. chemrevlett.com

Given the basic nature of the piperidine nitrogen in this compound, salt formation is a highly effective purification strategy. Converting the free base into a salt by reacting it with an acid often results in a stable, crystalline solid that is more easily purified by recrystallization than the parent compound. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and organic acids like p-toluenesulfonic acid. researchgate.net This method not only enhances purity by selectively crystallizing the desired salt but also improves the compound's handling and stability. An efficient route for synthesizing methyl piperidine-4-yl-carbamate has been developed that concludes with the formation of a para-toluene sulfonate salt to ensure high purity. asianpubs.org

Table 2: Crystallization and Salt Formation Techniques

| Method | Compound Type | Solvent / Reagent | Key Advantage |

|---|---|---|---|

| Recrystallization | N-Benzyl piperidin-4-one oxime | Methanol | Removal of impurities, high-purity crystals chemrevlett.com |

| Recrystallization | 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one | Distilled Ethanol | Yields pure crystals from the crude product chemrevlett.com |

| Salt Formation | Methyl piperidine-4-yl-carbamate | p-Toluene sulfonic acid | High-purity, stable salt suitable for large-scale manufacturing researchgate.netasianpubs.org |

| Salt Formation | cis-N-Benzyl-3-methylamino-4-methylpiperidine | Tartaric Acid | Forms a diastereomeric salt for resolution and purification acs.org |

Scalable Synthesis and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of efficiency, cost, safety, and yield. Process optimization is key to making the production of this compound viable for large-scale manufacturing.

An efficient synthesis of this compound would likely originate from commercially available starting materials. A plausible and scalable route involves the reaction of a benzyl organometallic reagent (e.g., benzylmagnesium chloride) with N-methyl-4-piperidone. This Grignard-type reaction directly forms the carbon skeleton and introduces the hydroxymethyl precursor's core structure.

The development of scalable routes for similar piperidine structures often focuses on minimizing steps and optimizing reaction conditions. For example, scalable syntheses of 4-substituted benzylpiperidines have been developed based on the catalytic hydrogenation of aryl(pyridin-4-yl)methanones. researchgate.net Another approach involves the reductive amination of 1-benzylpiperidin-4-one, a process that has been optimized for large-scale manufacturing of related carbamates. asianpubs.org Such methodologies, which use readily available materials and high-yield transformations, are crucial for commercial viability. researchgate.net Process analytical technology (PAT) and quality-by-design (QbD) frameworks are often implemented to mitigate risks and ensure batch-to-batch consistency in industrial-scale production. pmarketresearch.com

Table 3: Comparison of Scalable Synthetic Approaches for Piperidine Cores

| Target Core | Starting Materials | Key Transformation | Reagents/Catalyst | Reported Yield |

|---|---|---|---|---|

| Methyl piperidine-4-yl-carbamate salts | 1-Benzylpiperidin-4-one, Ammonia | Reductive Amination | Raney-Ni | High asianpubs.org |

| 2- and 4-Substituted Benzylpiperidines | Pyridinecarbaldehydes, Bromobenzenes | Catalytic Deoxygenation/Hydrogenation | Pd/C | Not specified researchgate.net |

| cis-N-Benzyl-3-methylamino-4-methylpiperidine | 4-Picoline, Benzyl chloride | Pyridinium (B92312) Salt Reduction | NaBH₄ | >85% acs.org |

| N-benzyl-4-piperidone | Benzylamine, Acrylic ester | Dieckmann Condensation | Sodium methoxide | Good google.com |

The application of green chemistry principles is essential for modern, sustainable pharmaceutical and chemical manufacturing. unibo.itbeilstein-journals.org The primary goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. beilstein-journals.org

In the context of synthesizing this compound, several green chemistry principles can be applied:

Catalysis: Employing catalytic reagents is preferable to stoichiometric ones. For instance, using a catalytic amount of a palladium-on-carbon (Pd/C) catalyst for hydrogenation or debenzylation steps is superior to using stoichiometric metal hydrides, which generate significant waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly improve atom economy and reduce solvent usage. scispace.com

Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane and toluene (B28343) with greener alternatives such as 2-methyltetrahydrofuran, ethanol, or even water is a key objective. pmarketresearch.comresearchgate.net For example, catalytic N-debenzylation of tertiary amines can be performed efficiently in an aqueous medium at low pH. researchgate.net

Energy Efficiency: Utilizing microwave irradiation or flow chemistry can shorten reaction times and reduce energy consumption compared to conventional batch heating. organic-chemistry.org

Table 4: Application of Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Application in Synthesis | Advantage |

|---|---|---|

| Catalysis | Use of catalytic hydrogenation (e.g., Pd/C, Raney-Ni) for reduction steps. asianpubs.org | Reduces waste compared to stoichiometric reagents (e.g., metal hydrides). |

| Atom Economy | One-pot synthesis of heterocycles from dihalides and amines. organic-chemistry.org | Minimizes intermediate isolation, reduces solvent waste and energy use. |

| Safer Solvents | Performing reactions in aqueous media or greener solvents like ethanol. researchgate.net | Reduces reliance on toxic and environmentally harmful chlorinated or aromatic solvents. |

| Design for Energy Efficiency | Use of microwave irradiation to accelerate cyclocondensation reactions. organic-chemistry.org | Drastically reduces reaction times from hours to minutes, saving energy. |

Chemical Reactivity and Derivatization Studies of 4 Benzyl 1 Methylpiperidin 4 Yl Methanol

Reactions of the Hydroxymethyl Group

The primary alcohol functionality (–CH₂OH) is a versatile site for numerous chemical transformations, including oxidation, esterification, etherification, and halogenation.

The selective oxidation of the primary hydroxymethyl group in (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875) can yield either the corresponding aldehyde, (4-benzyl-1-methylpiperidine)-4-carbaldehyde, or the carboxylic acid, 4-benzyl-1-methylpiperidine-4-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

For the conversion to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are commonly used for this purpose. Photocatalytic methods have also been developed for the selective oxidation of benzylic-type alcohols to aldehydes with high selectivity, often utilizing metal nanoparticles on a semiconductor support under visible light irradiation. mdpi.commdpi.com

More vigorous oxidation is necessary to convert the hydroxymethyl group directly to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromium trioxide in aqueous sulfuric acid) can achieve this transformation. The selective oxidation of benzyl (B1604629) alcohol, a structurally related primary alcohol, has been extensively studied, and similar methodologies are applicable. mdpi.comresearchgate.net The choice of solvent can also influence product selectivity; for instance, certain catalytic systems show high conversion to benzoic acid when ethyl acetate (B1210297) is used as the solvent. researchgate.net

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) or Swern Oxidation | (4-Benzyl-1-methylpiperidine)-4-carbaldehyde | Partial Oxidation |

| Potassium Permanganate (KMnO₄) or Jones Reagent | 4-Benzyl-1-methylpiperidine-4-carboxylic acid | Full Oxidation |

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives. A common method involves reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. Alternatively, Fischer esterification can be employed, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst. The synthesis of esters from 1-substituted 4-hydroxypiperidines and various alkyl-substituted acetic acids has been well-documented, demonstrating the feasibility of this transformation on the piperidine (B6355638) scaffold. google.com

Etherification can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether derivative.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Ether |

The conversion of the primary alcohol to an alkyl halide is a fundamental transformation that provides a reactive intermediate for further nucleophilic substitution reactions. Standard halogenating agents are effective for this purpose. For instance, treatment with thionyl chloride (SOCl₂) in a suitable solvent can convert the hydroxymethyl group into a chloromethyl group. Similarly, phosphorus tribromide (PBr₃) is commonly used to synthesize the corresponding bromomethyl derivative. During these reactions, the tertiary amine of the piperidine ring may be protonated by the acidic byproducts, necessitating the use of a base or subsequent neutralization during workup.

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen atom within the 1-methylpiperidine (B42303) ring is nucleophilic and basic, making it a key site for reactions such as quaternization. While it cannot directly form amides or carbamates, its secondary amine analogue serves as a precursor for these derivatives.

As a tertiary amine, the nitrogen atom of this compound can react with alkyl halides in a process known as quaternization, or the Menshutkin reaction. researchgate.net This Sₙ2 reaction involves the nucleophilic attack of the nitrogen's lone pair on an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide), resulting in the formation of a quaternary ammonium (B1175870) salt. researchgate.net These salts are ionic compounds with distinct physical and chemical properties compared to the parent tertiary amine.

The rate and success of the quaternization reaction are influenced by several factors, including the solvent, temperature, and the steric hindrance of both the amine and the alkylating agent. researchgate.netnih.gov Common solvents for this reaction include acetonitrile (B52724), acetone, and DMF. researchgate.netresearchgate.net The reaction typically proceeds by mixing the tertiary amine with an excess of the alkylating agent. researchgate.net The resulting quaternary ammonium salts are often crystalline solids that can be isolated by filtration or evaporation of the solvent. researchgate.net

| Starting Material | Alkylating Agent (R-X) | Product Class |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide Salt |

| Ethyl Bromide (CH₃CH₂Br) | Quaternary Ammonium Bromide Salt | |

| Benzyl Bromide (BnBr) | Quaternary Ammonium Bromide Salt |

The tertiary nitrogen of the title compound cannot undergo direct amidation or carbamate (B1207046) formation. However, the corresponding secondary amine analogue, (4-benzylpiperidin-4-yl)methanol, is a versatile precursor for these derivatives.

Amidation: The secondary amine can be readily converted into an N-acyl derivative (an amide) by reaction with an acylating agent. Standard conditions involve the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or in a basic solvent like pyridine. Alternatively, amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form an amide bond directly from a carboxylic acid. acgpubs.org

Carbamate Formation: Carbamates are typically synthesized from the secondary amine analogue by reaction with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. acs.org Another widely used method involves reacting the amine with a mixed carbonate, such as di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC), which act as effective alkoxycarbonylation reagents. acs.org These reactions provide stable carbamate derivatives, which are prevalent structures in medicinal chemistry. acs.orggoogle.com

| Starting Material Analogue | Reagent(s) | Product Class |

|---|---|---|

| (4-Benzylpiperidin-4-yl)methanol | Acyl Chloride (RCOCl), Base | N-Acyl Piperidine (Amide) |

| Ethyl Chloroformate (ClCO₂Et), Base | N-Carbethoxy Piperidine (Carbamate) |

Electrophilic and Nucleophilic Substitution on the Benzyl Moiety

The benzyl group of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, typical of benzene (B151609) derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituents already present on the ring. For instance, the introduction of functional groups like nitro (-NO2), halogen (-X), or acyl (-COR) groups can be achieved through standard electrophilic substitution protocols. These reactions typically require the presence of a catalyst.

Nucleophilic Substitution: The benzyl moiety can also participate in nucleophilic substitution reactions. For example, benzylic halides, which can be prepared from the corresponding alcohols, are excellent substrates for SN1 and SN2 reactions. The reactivity of these halides is influenced by the substituents on the aromatic ring. chemicalforums.com For example, an electron-donating group like a p-methoxy group can accelerate the reaction via an SN1 mechanism. chemicalforums.com Conversely, electron-withdrawing groups tend to favor an SN2 pathway. chemicalforums.com The piperidine nitrogen can also be functionalized through nucleophilic substitution reactions. nih.gov

A summary of representative substitution reactions is provided in the table below.

| Reaction Type | Reagents | Product Type |

| Nitration | HNO₃, H₂SO₄ | Nitrated benzyl derivative |

| Halogenation | X₂, Lewis Acid | Halogenated benzyl derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated benzyl derivative |

| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, OR⁻) on benzylic halide | Substituted benzyl derivative |

Cyclization and Ring-Expansion Reactions Leading to Fused Systems

The structural framework of this compound is amenable to cyclization and ring-expansion reactions, which can lead to the formation of more complex, fused heterocyclic systems.

Intramolecular Cyclization: Intramolecular cyclization reactions can occur when the molecule contains appropriate functional groups that can react with each other. nih.gov For instance, if a suitable functional group is introduced on the benzyl ring, it can react with the piperidine nitrogen or the hydroxymethyl group to form a new ring. The regioselectivity of these cyclizations often follows Baldwin's rules. nih.gov

Ring-Expansion Reactions: Piperidine derivatives can undergo ring expansion to form larger heterocyclic rings, such as azepanes. One common method involves the formation of an aziridinium (B1262131) ion intermediate, which can then be attacked by a nucleophile to yield a ring-expanded product. rsc.org For example, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion with various nucleophiles to yield optically active 3-substituted 1-benzylpiperidines. rsc.org

These reactions significantly increase the structural diversity of molecules that can be synthesized from this piperidine scaffold.

| Reaction Type | Key Intermediate/Strategy | Resulting System |

| Intramolecular Cyclization | Functional group on benzyl ring reacts with piperidine moiety | Fused polycyclic system |

| Ring Expansion | Aziridinium ion formation and nucleophilic attack | Azepane or other larger heterocycles |

Application as a Chemical Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules due to its readily modifiable functional groups.

The piperidine nitrogen of the parent compound or its derivatives can be readily functionalized to form sulfamides, sulfamates, and sulfonamides. These functional groups are prevalent in many biologically active compounds. The synthesis of sulfonamides, for instance, can be achieved by reacting a piperidine derivative with a sulfonyl chloride in the presence of a base. researchgate.net Libraries of benzylamine-derived sulfonamides have been constructed using solid-phase synthesis. nih.gov The synthesis often involves the use of sulfonyl chlorides, although more stable precursors like pentafluorophenyl sulfonate esters have also been employed. ucl.ac.uk

Piperidine derivatives are utilized in the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyridines. nih.gov These compounds are often synthesized through multi-step sequences that may involve the piperidine moiety as a key structural element. The synthesis can involve a reductive amination reaction between an aldehyde and a piperidine derivative like 4-piperidinemethanol. nih.gov The pyrazolo[1,5-a]pyridine (B1195680) core itself can be constructed through various methods, including the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. nih.govresearchgate.net The this compound scaffold can be modified in numerous ways to generate libraries of compounds for drug discovery. The benzyl group can be substituted or replaced, the piperidine nitrogen can be derivatized, and the hydroxymethyl group can be oxidized or converted to other functional groups. acs.orgorganic-chemistry.org This versatility allows for the fine-tuning of physicochemical and pharmacological properties. For example, variations in the piperidine nitrogen group have led to the synthesis of amine, sulfonamide, and amide derivatives. organic-chemistry.org The N-benzylpiperidine motif is particularly common and is known to enhance solubility and facilitate crucial interactions with biological targets. researchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture, including connectivity, functional groups, and electronic properties.

High-Resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875), both 1D (¹H and ¹³C) and 2D NMR experiments are invaluable.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) group are expected to appear as a multiplet in the range of δ 7.20-7.35 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) and the hydroxymethyl group (-CH₂OH) would likely appear as singlets, given their isolation from other protons by a quaternary carbon. The N-methyl group protons would also yield a characteristic singlet. The piperidine (B6355638) ring protons would present as complex multiplets, with protons alpha to the nitrogen (at C2 and C6) appearing further downfield than those at C3 and C5 due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The spectrum would clearly show the aromatic carbons, the quaternary C4 carbon, the piperidine ring carbons (C2/6 and C3/5), and the carbons of the N-methyl, benzyl methylene, and hydroxymethyl groups. The chemical shifts are influenced by the local electronic environment, providing a complete carbon fingerprint of the molecule.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would reveal proton-proton coupling networks, for instance, connecting the adjacent protons on the piperidine ring (H2 with H3, and H5 with H6) youtube.comsdsu.edu. An HSQC spectrum would correlate each proton signal with its directly attached carbon, unambiguously linking the ¹H and ¹³C assignments researchgate.net.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.35 | Multiplet |

| Hydroxymethyl (-CH₂OH) | ~3.5 | Singlet |

| Benzyl Methylene (-CH₂-Ph) | ~2.6 | Singlet |

| Piperidine (C2-H, C6-H) | ~2.3 - 2.8 | Multiplet |

| N-Methyl (-NCH₃) | ~2.2 | Singlet |

| Piperidine (C3-H, C5-H) | ~1.6 - 1.9 | Multiplet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Quaternary C) | ~138 |

| Aromatic (CH) | 126 - 130 |

| Hydroxymethyl (-CH₂OH) | ~68 |

| Piperidine (C2, C6) | ~56 |

| N-Methyl (-NCH₃) | ~46 |

| Benzyl Methylene (-CH₂-Ph) | ~45 |

| Piperidine (Quaternary C4) | ~42 |

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the 3200–3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding pressbooks.pubpressbooks.pub. Aliphatic C-H stretching from the piperidine, methyl, and methylene groups would appear in the 2850–3000 cm⁻¹ range, while aromatic C-H stretching would be observed just above 3000 cm⁻¹ libretexts.orglibretexts.org. The C=C stretching vibrations of the aromatic ring are expected between 1450 and 1600 cm⁻¹, and the C-O stretch of the primary alcohol should produce a strong band around 1050 cm⁻¹ pressbooks.pub.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching modes of the aliphatic portions would also be readily observable researchgate.netresearchgate.net.

Predicted Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | ~1050 |

HRMS is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₂₁NO), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 220.1696 Da. An experimental HRMS measurement confirming this value (typically within 5 ppm) would validate the molecular formula. Analysis of the fragmentation patterns could also provide structural information; characteristic fragments might include the loss of a water molecule, the loss of the hydroxymethyl group, or cleavage to form the tropylium (B1234903) ion (m/z 91) from the benzyl moiety scielo.brnih.gov.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzyl group. The benzene (B151609) ring is expected to exhibit characteristic π→π* transitions. This typically results in a strong absorption band (the E-band) below 220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which is characteristic of monosubstituted benzene rings rsc.orgnih.gov.

X-ray Crystallography for Solid-State Structural Determination

While no public crystal structure is available for this specific compound, its solid-state conformation can be predicted based on the extensive crystallographic data of related piperidine derivatives nih.govnih.gov. It is anticipated that the molecule would crystallize with the piperidine ring in a stable chair conformation. The relative orientations (axial vs. equatorial) of the N-methyl, C4-benzyl, and C4-hydroxymethyl groups would be arranged to minimize steric hindrance within the molecule and optimize packing efficiency in the crystal lattice.

Hypothetical Crystal Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~11.0 |

| c (Å) | ~20.0 |

| β (°) | ~105 |

The three-dimensional arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H···N), forming supramolecular chains or dimers that are fundamental to the crystal's architecture researchgate.netmdpi.com.

π–Stacking: The aromatic benzyl groups may participate in offset π–stacking interactions with adjacent benzyl groups, contributing to the stabilization of the crystal lattice.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method that models the electronic structure of many-body systems, offering a balance between accuracy and computational cost. researchgate.net These calculations can predict a wide range of molecular properties from first principles.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

An analysis of the electronic structure provides a map of how electrons are distributed within the molecule. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875), DFT calculations would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized on electron-rich areas, such as the phenyl ring or the oxygen and nitrogen atoms, while the LUMO would be distributed over areas that can accommodate electron density.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is representative and not from a specific published study on this molecule.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Chemical reactivity and stability |

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. Different colors on the MESP map denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MESP analysis would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, highlighting their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its susceptibility to interaction with nucleophiles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structural elucidation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing the calculated ¹H and ¹³C NMR spectra with experimental data can confirm the proposed molecular structure. For instance, studies on related 4-benzyl-4-hydroxypiperidines have utilized DFT calculations to support conformations assigned from spectral data.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. Although calculated frequencies often have a systematic error compared to experimental values, they can be corrected using scaling factors, providing a reliable assignment of the observed spectral bands to specific molecular vibrations.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound Note: This table is a representative example.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (Piperidine C4) | ~75 ppm | (To be determined) |

| ¹H NMR (Hydroxyl H) | ~2.5 ppm | (To be determined) |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ (scaled) | (To be determined) |

| IR Frequency (C-N stretch) | ~1100 cm⁻¹ (scaled) | (To be determined) |

Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from DFT, such as Fukui functions, provide quantitative measures of local reactivity within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis helps to identify the most nucleophilic and electrophilic sites within the molecule with greater precision than MESP alone. By calculating the Fukui functions, one could pinpoint which specific atoms in the benzyl (B1604629) ring or the piperidine moiety of this compound are most susceptible to undergoing chemical reactions.

Conformational Analysis and Energy Landscape Exploration

The biological and chemical activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (low-energy states) and the energy barriers for converting between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities.

For this compound, MD simulations could be used to:

Explore the Conformational Space: By simulating the molecule's motion, often in a solvent like water or methanol (B129727) to mimic experimental conditions, MD can identify the most populated and energetically favorable conformations. This is particularly important for understanding the orientation of the benzyl group relative to the piperidine ring.

Analyze Dynamic Behavior: MD simulations provide a view of the molecule's flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules. This dynamic information is crucial for understanding how the molecule behaves in a realistic environment, which a static quantum chemical calculation cannot fully capture.

Through these computational approaches, a comprehensive, atom-level understanding of this compound can be achieved, paving the way for a rational understanding of its chemical properties and potential applications.

Global Minimum Conformation Search

In computational chemistry, identifying the three-dimensional arrangement of a molecule that corresponds to its lowest energy state, known as the global minimum conformation, is a critical step for understanding its physical properties and biological activity. For a flexible molecule such as this compound, a global minimum conformation search is essential to explore the vast conformational space generated by the rotation of its single bonds.

The bond connecting the benzyl group to the piperidine ring.

The bond connecting the hydroxymethyl group to the piperidine ring.

The C-O bond within the hydroxymethyl group.

The chair-boat-twist conformations of the piperidine ring itself.

Computational methods employed to navigate this complex energy landscape include systematic searches, stochastic methods like Monte Carlo simulations, and molecular dynamics. A common approach involves simulated annealing, a process that mimics the metallurgical practice of heating and slowly cooling a material to increase crystal size and reduce defects. In this computational analogue, the molecule's temperature is raised in silico, allowing it to overcome energy barriers and explore diverse conformations. As the system is gradually "cooled," it is theoretically able to settle into its lowest energy state, the global minimum. Identifying this conformation is fundamental for subsequent studies, such as molecular docking, as it often represents the most populated and biologically relevant structure.

Theoretical Studies on Structure-Activity Relationships (SAR)

Theoretical studies on the Structure-Activity Relationships (SAR) of this compound and related compounds focus on identifying the key structural features responsible for their biological activity. The 4-benzylpiperidine (B145979) scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with affinity for various central nervous system targets, most notably sigma receptors. molinspiration.comchemspider.com

Pharmacophore models for sigma-1 (σ1) receptor ligands, for instance, typically consist of a basic nitrogen atom, which is positively ionized at physiological pH, and two hydrophobic regions. fluorochem.co.uk In this compound, the tertiary amine of the methylpiperidine ring serves as the basic center. The benzyl group provides one of the primary hydrophobic domains, while the substituted piperidine core contributes to the second. The relative orientation and distance between these features, governed by the molecule's conformation, are critical for optimal receptor binding. The presence of the hydroxymethyl group introduces a polar feature capable of acting as a hydrogen bond donor and acceptor, which can significantly influence binding affinity and selectivity by forming specific interactions with amino acid residues in a target's binding site. fluorochem.co.uk

Ligand Efficiency and Lipophilicity Predictions

Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics in modern drug design for evaluating the quality of a compound. They provide a way to assess how effectively a molecule binds to its target relative to its size and lipophilicity, respectively. This helps guide the optimization process towards compounds with a better balance of properties.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated using the formula: LE = (1.37 * pKi) / HAC, where pKi is the negative logarithm of the binding affinity and HAC is the heavy atom count. A higher LE value (typically >0.3) is desirable, as it indicates a more efficient use of molecular size to achieve potency.

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates potency to lipophilicity (cLogP). It is calculated as: LipE = pKi - cLogP. This metric is critical because high lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. A LipE value between 5 and 7 is often considered optimal for drug candidates. nih.gov

For this compound, we can predict these metrics based on its molecular properties. Assuming a hypothetical high affinity (e.g., Ki = 10 nM, pKi = 8.0) for a proposed biological target, the theoretical efficiency metrics can be calculated.

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C14H21NO | The chemical formula of the compound. |

| Molecular Weight | 219.33 g/mol | The mass of one mole of the compound. |

| Heavy Atom Count (HAC) | 16 | The number of non-hydrogen atoms in the molecule. |

| Predicted cLogP | 3.1 | Predicted logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |

| Assumed pKi | 8.0 | A hypothetical binding affinity for calculation purposes. |

| Calculated Ligand Efficiency (LE) | 0.685 | Binding efficiency per heavy atom, calculated as (1.37 * 8.0) / 16. |

| Calculated Lipophilic Efficiency (LipE) | 4.9 | Efficiency metric combining potency and lipophilicity, calculated as 8.0 - 3.1. |

These predicted values suggest that this compound possesses a favorable profile. The high LE indicates efficient binding relative to its size, while the LipE is within a range that suggests a good balance between potency and lipophilicity, potentially avoiding issues associated with excessive lipophilicity.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, a primary proposed biological target, based on the SAR of related benzylpiperidine derivatives, is the sigma-1 (σ1) receptor. fluorochem.co.ukswissadme.ch

A molecular docking simulation would involve placing the global minimum energy conformation of this compound into the crystal structure of the σ1 receptor's binding pocket. The simulation algorithm then samples various orientations and conformations of the ligand, scoring them based on the predicted binding energy.

Key interactions expected to stabilize the ligand-receptor complex include:

Ionic Interaction: The protonated nitrogen of the piperidine ring is predicted to form a strong salt bridge with the carboxylate side chain of a key acidic amino acid residue, such as Asp126 or Glu172, which is a canonical interaction for many sigma receptor ligands. fluorochem.co.uk

Hydrophobic Interactions: The benzyl group would likely occupy a hydrophobic pocket, forming favorable van der Waals interactions with nonpolar residues like tyrosine, tryptophan, and phenylalanine.

Hydrogen Bonding: The primary alcohol of the hydroxymethyl group provides a crucial point for hydrogen bonding. It can act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid) or as an acceptor from a donor residue (e.g., the hydroxyl group of a tyrosine).

These interactions collectively determine the binding affinity and selectivity of the compound.

| Molecular Feature | Potential Interacting Residue(s) in σ1 Receptor | Type of Interaction |

|---|---|---|

| Protonated Piperidine Nitrogen | Glu172 / Asp126 | Ionic / Salt Bridge |

| Benzyl Group | Tyr103, Trp164, Phe107 | Hydrophobic (π-π stacking, van der Waals) |

| Hydroxymethyl Group (as donor) | Ser117 (side chain O) or Backbone Carbonyl O | Hydrogen Bond |

| Hydroxymethyl Group (as acceptor) | Tyr103 (side chain OH) | Hydrogen Bond |

Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Non Human Studies

Exploration of Biological Activities as a Molecular Scaffold

The (4-Benzyl-1-methylpiperidin-4-yl)methanol (B6276875) structure has been the foundation for the development of numerous analogues with a wide range of biological activities. The inherent properties of the piperidine (B6355638) ring, combined with the versatility of the benzyl (B1604629) and hydroxymethyl groups, allow for systematic structural modifications to enhance potency and selectivity for various molecular targets.

Design and Synthesis of Analogues with Enhanced Bioactivity

The design and synthesis of analogues based on the this compound scaffold have been a key strategy in the quest for novel therapeutic agents. Researchers have explored modifications at several positions of the molecule. For instance, the benzyl group has been substituted with various aromatic and heterocyclic rings to modulate receptor affinity and pharmacokinetic properties. The nitrogen atom of the piperidine ring is another common site for modification, often involving the introduction of different alkyl or arylmethyl groups to influence target binding. Furthermore, the hydroxymethyl group can be converted into other functional groups, such as esters or ethers, to alter the compound's polarity and metabolic stability.

In Vitro Studies on Molecular Targets

In vitro studies are crucial for elucidating the mechanism of action of new chemical entities. For derivatives of this compound, these studies have revealed interactions with a variety of molecular targets, including receptors and enzymes, and have demonstrated potential antiproliferative, antimicrobial, and antioxidant activities.

Receptor Binding Assays (e.g., Serotonin 2A Receptor, Ret Kinase)

Serotonin 2A (5-HT2A) Receptor: The N-benzyl moiety is a key structural feature for high affinity at the serotonin 5-HT2A receptor. Studies on N-benzyl phenethylamines, which share the N-benzyl group with the this compound scaffold, have demonstrated that this group is crucial for potent agonist activity. nih.gov Virtual docking studies suggest that the N-benzyl group may interact with specific residues, such as Phe339, within the receptor's binding pocket. nih.gov This interaction appears to be a determining factor for the significant increase in affinity and potency observed in N-benzyl analogues compared to their N-unsubstituted counterparts. nih.gov

Ret Kinase: While direct studies on this compound and Ret kinase are not prevalent, related structures have been investigated as kinase inhibitors. For instance, a hybrid drug design approach utilizing a 1-(methylpiperidin-4-yl)aniline pharmacophore has been employed to develop inhibitors of Mer tyrosine kinase (MERTK), a member of the same TAM family of receptor tyrosine kinases as Ret. nih.gov This suggests that the piperidine scaffold can be a suitable starting point for designing inhibitors of related kinases. Selective RET inhibitors are being explored for the treatment of cancers with RET gene alterations. nih.gov

Enzyme Inhibition Profiling

Derivatives of the benzylpiperidine scaffold have been identified as potent inhibitors of various enzymes. One notable example is their activity against monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Optimization of a class of benzylpiperidine-based compounds has led to the development of reversible MAGL inhibitors with high potency. unisi.it Some of these compounds exhibit IC50 values in the nanomolar range, demonstrating their potential as therapeutic agents for conditions involving MAGL dysregulation, such as pain, inflammation, and cancer. unisi.it

Antiproliferative Activity against Various Cell Lines (e.g., Cancer, Parasitic Strains)

The antiproliferative properties of compounds incorporating the piperidine or benzyl scaffold have been evaluated against a range of cancer cell lines. Guided by the antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were developed and showed submicromolar antiproliferative activity. nih.gov These compounds were found to modulate autophagy, a key cellular process often dysregulated in cancer. nih.gov

A study on a carbothioamide derivative demonstrated its ability to inhibit the proliferation of A549 lung cancer cells with an IC50 of 45.5 µg/mL. waocp.org Furthermore, 1-(4-chlorobenzhydryl) piperazine derivatives have been synthesized and tested against various human tumor cell lines, with some analogues showing activity against HL-60, Z138, and DND-41 cell lines with IC50 values around 18-20 μM. researchgate.net

| Compound Class | Cell Line | Activity (IC50) |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar |

| Carbothioamide derivative | A549 | 45.5 µg/mL |

| 1-(4-chlorobenzhydryl) piperazine derivative | HL-60 | 19.90 μM |

| 1-(4-chlorobenzhydryl) piperazine derivative | Z138 | 18.00 μM |

| 1-(4-chlorobenzhydryl) piperazine derivative | DND-41 | 18.50 μM |

Antimicrobial and Antioxidant Screening (for related piperidine derivatives)

The piperidine core structure is present in many compounds exhibiting antimicrobial and antioxidant activities. academicjournals.orgresearchgate.net A study on six novel piperidine derivatives demonstrated varying degrees of antibacterial activity against seven different bacteria. academicjournals.orgresearchgate.netcabidigitallibrary.org One of the tested compounds exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results. academicjournals.orgresearchgate.netcabidigitallibrary.org However, these compounds showed no activity against certain fungal species like Fusarium verticilliodes and Candida utilis. researchgate.netcabidigitallibrary.org

In terms of antioxidant potential, the same study revealed that all tested piperidine derivatives displayed scavenging capacity against the DPPH radical, with one compound showing the highest scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.orgresearchgate.netcabidigitallibrary.org Another study on piperamide derivatives also reported their evaluation for antioxidant activity using DPPH and superoxide radical scavenging methods. nih.gov The ethyl acetate (B1210297) extract of Piper chaba root and stem, which contains piperine (1-piperoylpiperidine), also showed promising DPPH free radical scavenging activity. nih.gov

| Piperidine Derivative | Antioxidant Activity (DPPH Scavenging) |

| Compound 8 | 78% at 1000 µg/ml |

| Compound 6 | 49% at 1000 µg/ml |

| Other derivatives | >49% at 1 mg/ml |

Mechanistic Investigations at the Molecular and Cellular Level

Preclinical research into derivatives of this compound has uncovered multifaceted molecular and cellular mechanisms. These investigations have primarily focused on their potential in oncology and infectious diseases, revealing interactions with key cellular pathways and macromolecules.

Research has identified several signaling pathways that are significantly modulated by piperidine-containing compounds structurally related to this compound.

VEGFR-2 Pathway: A novel series of sulfonamide derivatives incorporating a 4-methylpiperidine moiety demonstrated potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org Targeting VEGFR-2 is a validated strategy in anticancer drug development, as this pathway is crucial for tumor angiogenesis. acs.org

Akt Kinase Pathway: Certain derivatives, specifically those incorporating a pyrrolo[1,2-a]quinoxaline scaffold linked to a piperidine ring, have been evaluated for their ability to inhibit Protein Kinase B (Akt). tandfonline.com The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its over-activation is a common feature in many human cancers. The most promising compounds in one study, 1a and 1h , showed more potent activity against specific cancer cell lines than the reference inhibitor A6730. tandfonline.com

Inflammatory Pathways: In the context of infectious diseases, a novel C-3-substituted oleanolic acid benzyl amide derivative was found to modulate host inflammatory responses to influenza A virus (IAV) infection. This compound was shown to inhibit virus-induced Toll-like receptor 4 (TLR4) activation, subsequently attenuating downstream signaling through the MyD88–NF-κB pathway and reducing the production of inflammatory cytokines. nih.gov

Derivatives have been shown to interact with a diverse range of biological macromolecules, which underlies their potential therapeutic effects.

Heat Shock Proteins (Hsp70 and Hsp90): In studies targeting prostate cancer, N-substituted benzyl-piperidine derivatives were found to have a high binding affinity for Hsp70 and Hsp90. isciii.es These chaperone proteins are overexpressed in many cancers and are essential for the stability and function of numerous oncoproteins. Molecular docking and Surface Plasmon Resonance (SPR) based affinity assays confirmed that compounds 6b and 6i are selective and have a good binding affinity for Hsp70. isciii.es

Viral Proteins (Influenza Hemagglutinin and RNA Polymerase): A class of N-benzyl 4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza H1N1 virus, acting through a specific interaction with the hemagglutinin (HA) fusion peptide. researchgate.net Other studies on different derivatives have shown they can target the viral RNA polymerase complex by disrupting the crucial interaction between the PA and PB1 subunits, a mechanism effective against various IAV strains, including multidrug-resistant ones. nih.govnih.gov

Tubulin: Novel piperidine derivatives have been investigated as inhibitors that target the colchicine binding site on tubulin. tandfonline.com By binding to this site, these compounds disrupt microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. tandfonline.com

Neurotransmitter Receptors and Transporters: The piperidine scaffold is common in neurologically active agents. A derivative, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) , demonstrated a significant affinity for the human dopamine D₂ receptor, with a Kᵢ of 151 nM. mdpi.com Other 1-benzylpiperidine derivatives have been designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), both of which are key targets in the management of Alzheimer's disease. mdpi.comresearchgate.net

A primary outcome of the molecular interactions described above is the potent induction of apoptosis (programmed cell death) or the inhibition of cell proliferation in cancer cells.

Prostate Cancer: Piperidine derivatives designed to inhibit the colchicine binding site on tubulin were shown to decrease the viability of PC3 prostate cancer cells in a time- and concentration-dependent manner. tandfonline.com Similarly, derivatives targeting Hsp70 and Hsp90 were found to be highly active anticancer compounds against DU145 and 22Rv1 prostate cancer cell lines, with activity comparable to the standard drug enzalutamide. isciii.es

Liver, Colon, and Breast Cancer: Sulfonamide derivatives containing a piperidine moiety induced cell cycle arrest at the G2/M phase and triggered apoptosis in HepG2 (liver cancer) cells. acs.org These compounds also showed high potency against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. acs.org Other studies have confirmed the antiproliferative activity of different piperidine derivatives against MCF-7 cells. tandfonline.comtandfonline.com

Leukemia: Pyrrolo[1,2-a]quinoxaline derivatives were tested for their ability to inhibit the proliferation of human leukemic cell lines K562 and U937, with some candidates exhibiting more potent activity than reference inhibitors. tandfonline.com